![molecular formula C13H17N3O2 B2372487 N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxybutanamide CAS No. 890636-93-8](/img/structure/B2372487.png)
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxybutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxybutanamide, also known as BZ-423, is a small molecule compound that has been studied for its potential therapeutic applications. BZ-423 was first synthesized in 2005 by researchers at the University of Michigan, and since then, it has been the subject of numerous scientific studies.
Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives, including the compound , have been found to exhibit significant antimicrobial activity . They have been used in the development of new drugs for the treatment of various infectious diseases .
Anticancer Activity
Benzimidazole compounds have shown potential in cancer treatment. They have been associated with anticancer activity, making them a promising candidate for the development of new anticancer drugs .
Antiviral Activity
The compound has been reported to exhibit antiviral properties. This makes it a potential candidate for the development of new antiviral drugs .
Antidiabetic Activity
Some N-benzimidazol-2yl substituted benzamide analogues have been assessed for activation of human glucokinase, an enzyme that plays a key role in the regulation of carbohydrate metabolism. This suggests potential applications in the treatment of type-2 diabetes .
Anti-inflammatory and Analgesic Activity
Benzimidazole derivatives have been associated with anti-inflammatory and analgesic activities . This suggests potential applications in the treatment of conditions involving inflammation and pain.
Antioxidant Activity
Certain benzimidazole derivatives have shown moderate to high ability to scavenge peroxyl radicals, indicating their potential as antioxidants .
Antihypertensive Activity
Benzimidazole compounds have been associated with antihypertensive activity, suggesting potential applications in the treatment of high blood pressure .
Antiparasitic Activity
Benzimidazole derivatives have been associated with antiparasitic activity, suggesting potential applications in the treatment of parasitic infections .
properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxybutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c17-9-3-6-13(18)14-8-7-12-15-10-4-1-2-5-11(10)16-12/h1-2,4-5,17H,3,6-9H2,(H,14,18)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZLVOPLZDBRSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-4-hydroxybutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

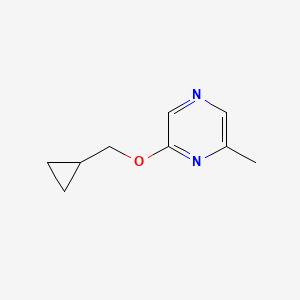
![1-(4-bromophenyl)-5-(3-fluoro-4-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2372405.png)
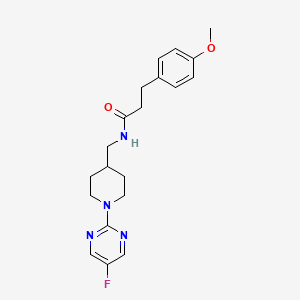
![N-(4-fluorophenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2372407.png)
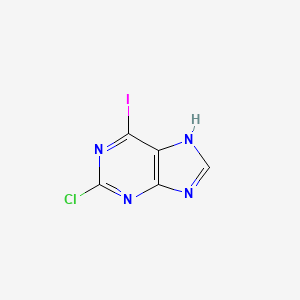
![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate](/img/structure/B2372409.png)
![6-Fluoro-N-[2-(4-methyl-1,3-benzoxazol-2-YL)ethyl]pyridine-3-carboxamide](/img/structure/B2372410.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2372411.png)
![2-[({2-Chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}amino)carbonyl]cyclopropanecarboxylic acid](/img/structure/B2372412.png)
![1-butyl-3-(3,4-dimethoxyphenethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2372415.png)
![2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetic acid](/img/structure/B2372416.png)
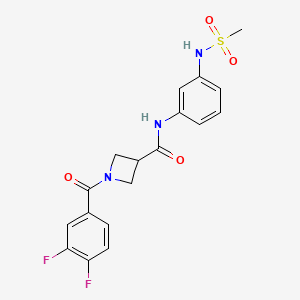
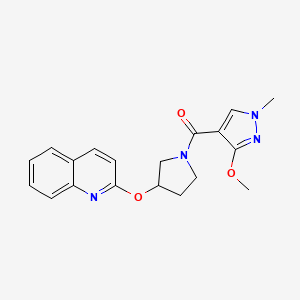
![2-Bromo-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone;hydrobromide](/img/structure/B2372424.png)